![molecular formula C15H20BFO2 B14038024 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14038024.png)
2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluorophenylcyclopropyl ketone with bis(pinacolato)diboron under palladium catalysis. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions are generally mild, with the reaction being conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reagents are often sourced in bulk, and the reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as palladium acetate, bases like potassium carbonate or sodium hydroxide, and ligands such as triphenylphosphine. The reactions are typically carried out in solvents like toluene or ethanol under mild conditions .
Major Products: The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
While the provided search results do not offer a detailed article focusing solely on the applications of "2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," they do provide some relevant information. Here's a summary of what can be gathered from the search results:
1. Basic Information and Identifiers:
- IUPAC Name : Based on PubChem, the compound's IUPAC name is not explicitly provided in the search results .
- Molecular Formula : The molecular formula is C15H20BFO2 .
- CAS Registry Number : 2223029-70-5 .
- Synonyms : The compound is also known as AKOS015946654, AT35343, and EN300-705487 .
2. Chemical Properties:
3. Safety Information:
4. Related Compounds and Research Areas:
- Cyclopropyl dicarboxamides : A patent document discusses cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and other medicinal properties . These compounds have potential uses in treating mammalian cancers, especially human cancers . The general structure includes variations of aryl, heterocyclyl, or heteroaryl groups .
- Cyclopropane-1,1-dicarboxamide derivatives : The patent also refers to compounds such as N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yloxy)-2,5-difluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide and related derivatives .
- Other Cyclopropyl Compounds : Other related compounds include 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione and 4-[1-(2-fluorophenyl)cyclopropyl]-6-[5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine .
5. Potential Applications in Cancer Therapy:
- CDK2 Inhibitors : Several search results mention the development of CDK2 inhibitors as anticancer agents . While "this compound" is not directly mentioned, the research on related compounds suggests potential applications in cancer therapy .
- Pyrazolo-pyridine derivatives : Some pyrazolo-pyridine derivatives have shown anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . These compounds can induce cell cycle arrest and apoptosis and have inhibitory activity against CDK2 and CDK9 .
- Pyrazole-triaryl derivatives : Certain pyrazole-triaryl derivatives have been investigated as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .
Summary of Potential Research Directions:
Given the presence of the fluorophenyl and cyclopropyl groups in "this compound", and the research trends highlighted in the provided documents, potential research avenues could include:
- CDK Inhibition : Investigating whether this compound or its derivatives exhibit CDK2 or CDK9 inhibitory activity .
- COX-2 Inhibition : Exploring its potential as a COX-2 inhibitor and its impact on cancer cell apoptosis .
- Anticancer Activity : Testing its cytotoxicity against various cancer cell lines, such as MCF-7, Hela, and HCT116 .
- Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating derivatives with different substitutions to understand the SAR and optimize anticancer activity .
Mechanism of Action
The mechanism by which 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the transmetalation step in the Suzuki–Miyaura coupling reaction. In this step, the organoboron compound transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other organoboron reagents used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid, pinacolborane, and bis(pinacolato)diboron .
Uniqueness: What sets 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique structure, which combines a cyclopropyl group with a fluorophenyl moiety. This structure imparts specific reactivity and stability characteristics that make it particularly useful in the synthesis of complex organic molecules .
Biological Activity
2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1980814-87-6) is a boron-containing compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20B2F1O2, with a molecular weight of approximately 284.14 g/mol. The structure features a dioxaborolane ring which is crucial for its biological activity.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme targets involved in cancer and metabolic disorders.
- Receptor Modulation : The fluorophenyl group enhances lipophilicity and may facilitate interactions with membrane-bound receptors.
Biological Activity Overview
The compound has been studied for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth in xenograft models.
- Neuropharmacological Effects : There are indications that it may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Inhibits cell growth in xenograft models | |
Enzyme inhibition | Targets specific metabolic pathways | |
Neuropharmacological | Modulates neurotransmitter systems |
1. Anticancer Efficacy
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation pathways.
2. Neuropharmacological Assessment
In a neuropharmacological study involving rodent models, administration of the compound resulted in improved cognitive function as assessed by maze tests. The underlying mechanism was hypothesized to involve modulation of GABAergic systems.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. Studies have suggested structural modifications that could improve potency and selectivity towards specific targets.
Properties
Molecular Formula |
C15H20BFO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-13(2)14(3,4)19-16(18-13)15(9-10-15)11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3 |
InChI Key |
YVRYICYVHSTZKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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